REACTION_SMILES
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[O:1]1[CH:2]([CH2:6][n:7]2[c:8](=[O:17])[cH:9][cH:10][c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]23)[O:5][CH2:4][CH2:3]1.[OH:18][C:19]([C:20]([F:21])([F:22])[F:23])=[O:24]>>[O:1]=[CH:2][CH2:6][n:7]1[c:8](=[O:17])[cH:9][cH:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12
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Name
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O=c1ccc2ccccc2n1CC1OCCO1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ccc2ccccc2n1CC1OCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=CCn1c(=O)ccc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |